molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 125558-96-5

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B1524056
M. Wt: 177.16 g/mol
InChI Key: NUTQQQZGXDLLMH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs . It has been shown to be effective against Staphylococcus aureus and other bacteria .


Synthesis Analysis

In the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, 2-methyl-4H-3,1-benzoxazin-4-one was synthesized in the first step by stirring anthranilic acid in pyridine with benzoyl chloride and with acetic anhydride for 30 min at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton . The InChI code for this compound is 1S/C9H7NO3/c1-5-10-8-3-2-6 (11)4-7 (8)9 (12)13-5/h2-4,10-11H,1H2 .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride . The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .


Physical And Chemical Properties Analysis

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a powder at room temperature . Its molecular weight is 177.16 .

Scientific Research Applications

Defense Mechanisms in Plants

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of a group of hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) that are widely studied secondary metabolites, particularly in relation to the defense mechanisms of plants. These compounds play a pivotal role in protecting cereal crops against pests and diseases. They contribute to the defense against insects, fungi, and bacteria, assist in the detoxification of herbicides, and are involved in the allelopathic effects of crops. The intensive study and use of these hydroxamic acids in cereal crops are suggested for their significant role in plant protection (Niemeyer, 1988).

Bioactivity and Synthetic Applications

Research has also delved into the synthesis of novel compounds from 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one and the study of their biological activities. For instance, the synthesis of 1,3-benzoxazine and aminomethyl compounds from eugenol led to the discovery of certain derivatives exhibiting significant toxicity in biological tests, indicating potential for further bioactivity studies (Rudyanto et al., 2014).

Variation in Compound Content in Maize

The content of 1,4-benzoxazin-3-one derivatives, including 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, varies with the age and organ of maize plants. The concentration of related hydroxamic acids is notably high post-germination and diminishes as the plant matures. However, these compounds continue being synthesized for a period after germination. Understanding this variation is crucial for comprehending the role of these compounds in plant resistance against pests like aphids (Cambier et al., 2000).

Chemical Properties and Acidic Nature

4-Hydroxy-6H-1,3oxazin-6-ones, which are structurally related to 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, are known for their properties as weak OH acids. The study of their acidic properties through potentiometric titration reveals interesting insights about their behavior in biological media, where they predominantly exist in a neutral form (Lalaev et al., 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on benzoxazinoids, including 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, is ongoing due to their various medicinal uses and physiological activities . Future research may focus on synthesizing newer benzoxazine derivatives that can be found to be better drugs with lesser toxicity .

properties

IUPAC Name

6-hydroxy-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQQQZGXDLLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709233
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one

CAS RN

125558-96-5
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (4 g. 0.1 mol) was dissolved in water (4 ml) and methanol (50 ml). The 6-acetoxy-2-methyl (4H)3,1-benzoxazin-4-one (8.2 g, 0.04 mol), prepared above, in methanol (30 ml) was added, and the mixture refluxed for 3 hours. The solvent was removed by evaporation and the resulting sodium salt dissolved in water and acidified with hydrochloric acid. 5-Hydroxy N-acetyl anthranilic acid was collected as a beige solid and dried under vacuum. The dry solid (7.8 g, 0.04 mol) was then dissolved in dry THF (100 ml) and added to dicyclohexylcarbodiimide (8.24 g, 0.04 mol) in dry THF (50 ml). The mixture was stirred at room temperature for 18 hours and the insoluble urea removed by filtration. The filtrate was evaporated to dryness to give 6-hydroxy-2-methyl (4H)3,1-benzoxazin-4-one (2.7 g, 38%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
8.24 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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